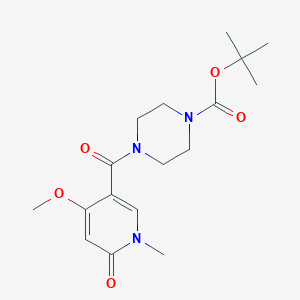![molecular formula C23H21N7OS B2450067 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1005977-13-8](/img/structure/B2450067.png)
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N7OS and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Imaging
One significant application of this compound is in the development of ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. Studies have synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, demonstrating their potential to bind TSPO with subnanomolar affinity. This affinity is comparable to known compounds, indicating their potential as effective PET-radiotracers for in vivo neuroinflammation imaging. This application is crucial for the early detection and monitoring of neuroinflammatory conditions, contributing significantly to the understanding and management of these diseases (Damont et al., 2015).
Synthesis and Antimicrobial Activity
The compound has also been utilized in the synthesis of new heterocycles incorporating antipyrine moiety, displaying antimicrobial activities. This involves the use of a key intermediate for synthesizing various compounds, demonstrating the chemical versatility and potential therapeutic applications of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide in developing new antimicrobial agents. This aspect of research highlights the potential for creating new treatments for microbial infections, contributing to the ongoing search for more effective antimicrobial compounds (Bondock et al., 2008).
Antitumor Evaluation
Another application is in the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antitumor activities. These derivatives have been synthesized and tested against human breast adenocarcinoma cell lines, with some showing mild to moderate activity compared to reference antitumor drugs. This research avenue opens up possibilities for the development of new anticancer therapies, highlighting the compound's role in the synthesis of potential antitumor agents (El-Morsy et al., 2017).
properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7OS/c1-14-6-7-19(15(2)9-14)29-22-18(12-26-29)23(25-13-24-22)30-20(10-16(3)28-30)27-21(31)11-17-5-4-8-32-17/h4-10,12-13H,11H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVVQITFVHJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)


![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)